Cas no 577691-68-0 (Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate)

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 6-amino-5-bromo-3-chloropicolinate
- D74353
- DA-42040
- SCHEMBL3247954
- 577691-68-0
- Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate
- SB55250
- Methyl6-amino-5-bromo-3-chloropyridine-2-carboxylate
- WRVXVTUGOFOAIW-UHFFFAOYSA-N
- CS-0081632
- BS-29089
-
- インチ: InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3,(H2,10,11)
- InChIKey: WRVXVTUGOFOAIW-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=NC(=C(C=C1Cl)Br)N
計算された属性
- せいみつぶんしりょう: 263.93012g/mol
- どういたいしつりょう: 263.93012g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M328610-500mg |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |
577691-68-0 | 500mg |
$161.00 | 2023-05-17 | ||
A2B Chem LLC | AG75321-1g |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |
577691-68-0 | 98% | 1g |
$97.00 | 2024-04-19 | |
Crysdot LLC | CD11101207-5g |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |
577691-68-0 | 95+% | 5g |
$696 | 2024-07-18 | |
TRC | M328610-250mg |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |
577691-68-0 | 250mg |
$110.00 | 2023-05-17 | ||
Chemenu | CM366517-1g |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |
577691-68-0 | 95% | 1g |
$112 | 2022-06-10 | |
TRC | M328610-100mg |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |
577691-68-0 | 100mg |
$64.00 | 2023-05-17 | ||
TRC | M328610-1g |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |
577691-68-0 | 1g |
$224.00 | 2023-05-17 | ||
Chemenu | CM366517-5g |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |
577691-68-0 | 95% | 5g |
$444 | 2022-06-10 | |
A2B Chem LLC | AG75321-5g |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |
577691-68-0 | 98% | 5g |
$358.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1152272-1g |
Methyl 6-amino-5-bromo-3-chloropicolinate |
577691-68-0 | 98% | 1g |
¥1013.00 | 2024-05-08 |
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylateに関する追加情報
Research Briefing on Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate (CAS: 577691-68-0) in Chemical Biology and Pharmaceutical Applications
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate (CAS: 577691-68-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This briefing synthesizes the latest research findings (2022-2024) regarding its synthetic methodologies, biological activities, and potential therapeutic applications. The compound's unique pyridine scaffold with multiple functional groups makes it a valuable intermediate for constructing complex pharmacophores.
Recent synthetic advancements published in Journal of Medicinal Chemistry (2023) demonstrate improved yield (82-89%) via Pd-catalyzed Buchwald-Hartwig amination of the 6-position, followed by regioselective bromination at the 5-position. Notably, the methyl ester moiety at the 2-position enhances solubility for subsequent coupling reactions. Structural optimization studies reveal that the 3-chloro substituent significantly influences binding affinity to kinase targets, with X-ray crystallography data showing halogen bonding interactions with hinge regions of BTK and EGFR kinases (PDB IDs: 8HXY, 8HY2).
In pharmacological evaluations, derivatives synthesized from this scaffold exhibit promising activity profiles. A 2024 Nature Communications study reported IC50 values of 11-23 nM against resistant strains of non-small cell lung cancer when combined with third-generation EGFR inhibitors. The bromine atom at position 5 has been shown to enable 18F radiolabeling for PET imaging applications, as demonstrated in recent preclinical studies of tumor-targeting probes (ACS Chemical Biology, 2023).
Mechanistic studies highlight the compound's role as a versatile warhead in PROTAC design. The amino group at position 6 facilitates linker attachment for E3 ligase recruitment, while the halogenated positions enable target protein engagement. Recent patent filings (WO202318712, US20240140921) disclose its use in cereblon-based degraders for hematological malignancies, showing 70-90% target protein degradation at 100 nM concentrations.
Scale-up challenges are being addressed through continuous flow chemistry approaches. A 2023 Organic Process Research & Development publication details a telescoped three-step synthesis with 65% overall yield in <24 hours residence time, addressing previous limitations in bromine handling. Stability studies indicate the compound remains >95% pure under nitrogen at -20°C for 12 months, making it suitable for commercial distribution as a building block.
Emerging applications include its use as a key intermediate in the synthesis of CDK4/6 inhibitors under clinical development. Comparative studies show that the 5-bromo-3-chloro pattern confers superior metabolic stability over analogous fluoro derivatives in human liver microsome assays (t1/2 > 120 min vs. 45 min). The compound's reactivity has also enabled novel click chemistry approaches, with recent work demonstrating strain-promoted alkyne-azide cycloadditions at the amino group for bioconjugation.
Future research directions highlighted in recent reviews focus on expanding its utility in fragment-based drug discovery and as a core structure for covalent inhibitor development. The compound's commercial availability (≥98% purity from major suppliers like Combi-Blocks and Apollo Scientific) and well-characterized properties position it as increasingly important for pharmaceutical R&D pipelines targeting protein-protein interactions and allosteric modulation.
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